Physicochemical Differentiation: LogP and PSA Comparison vs. 2-Amino Analog
2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid exhibits a substantially higher calculated lipophilicity (clogP 1.80) and lower topological polar surface area (tPSA 58.37 Ų) compared to its simplest structural analog, 2-amino-4-isopropylpyrimidine-5-carboxylic acid (CAS 127958-03-6), which has an XLogP3 of 0.5 and tPSA of 89.1 Ų [1][2]. The difference of +1.30 logP units and −30.73 Ų tPSA predicts meaningfully different passive membrane permeability and oral absorption characteristics according to established drug-likeness models. These computed values derive from the ECBD database (clogP 1.80) and PubChem (XLogP3 0.5 for the comparator), respectively. No experimental logP or permeability data are available for either compound from peer-reviewed sources.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | clogP = 1.80; tPSA = 58.37 Ų; MW = 289.31 Da |
| Comparator Or Baseline | 2-Amino-4-isopropylpyrimidine-5-carboxylic acid (CAS 127958-03-6): XLogP3 = 0.5; tPSA = 89.1 Ų; MW = 181.19 Da |
| Quantified Difference | ΔclogP/XLogP3 = +1.30 log units; ΔtPSA = −30.73 Ų; ΔMW = +108.12 Da |
| Conditions | In silico computed properties (ECBD clogP via standard algorithm; PubChem XLogP3 3.0) |
Why This Matters
This lipophilicity difference predicts differential membrane partitioning behavior, making the fluorobenzyl compound a more suitable scaffold for programs targeting intracellular targets where passive permeability is a prerequisite.
- [1] Sildrug/ECBD Database. EOS63939: 2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid. clogP 1.80, tPSA 58.37 Ų. View Source
- [2] PubChem. CID 14639225: 2-Amino-4-isopropylpyrimidine-5-carboxylic acid (CAS 127958-03-6). XLogP3-AA 0.5, tPSA 89.1 Ų. View Source
